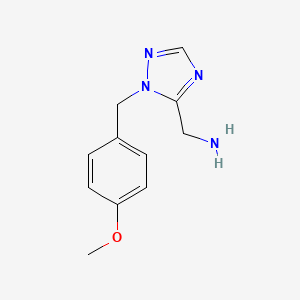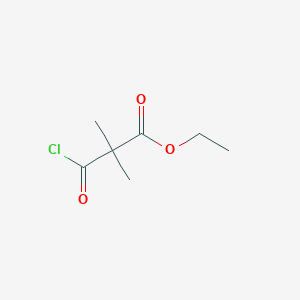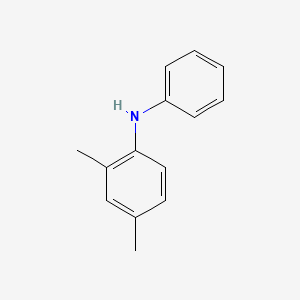![molecular formula C9H17NO B1354585 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde CAS No. 39943-37-8](/img/structure/B1354585.png)
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde is an organic compound that features a cyclopentane ring substituted with a dimethylaminomethyl group and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with dimethylamine and formaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic addition to yield the desired product.
Reaction Scheme:
- Cyclopentanone + Dimethylamine + Formaldehyde → Iminium Ion Intermediate
- Iminium Ion Intermediate + Cyclopentanone → this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
化学反应分析
Types of Reactions
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carboxylic Acid
Reduction: 1-[(Dimethylamino)Methyl]Cyclopentane-1-Methanol
Substitution: Products depend on the nucleophile used in the reaction
科学研究应用
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products.
作用机制
The mechanism of action of 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurotransmitter synthesis or degradation. The dimethylamino group can enhance the compound’s binding affinity to its target, while the aldehyde group can form covalent bonds with active site residues.
相似化合物的比较
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde can be compared with other similar compounds, such as:
1-[(Dimethylamino)Methyl]Cyclohexane-1-Carbaldehyde: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its reactivity and binding properties.
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carboxylic Acid: This compound has a carboxylic acid group instead of an aldehyde group, which influences its chemical behavior and applications.
1-[(Dimethylamino)Methyl]Cyclopentane-1-Methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
属性
IUPAC Name |
1-[(dimethylamino)methyl]cyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-9(8-11)5-3-4-6-9/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHVBXDPRDUMRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504297 |
Source


|
| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39943-37-8 |
Source


|
| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)
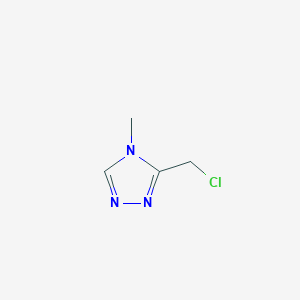
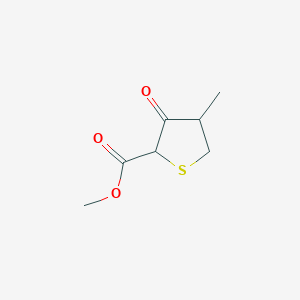
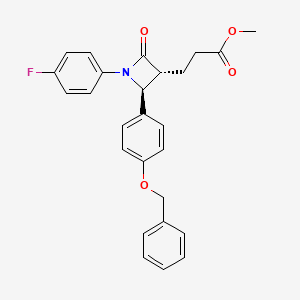
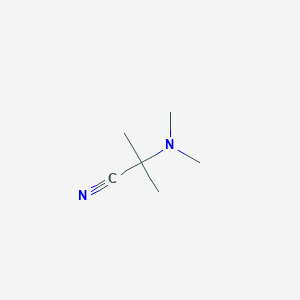
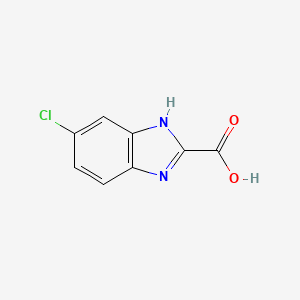

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)
